molecular formula C16H16N4O3 B4704403 5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide CAS No. 912761-13-8

5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide

Cat. No. B4704403
CAS RN: 912761-13-8
M. Wt: 312.32 g/mol
InChI Key: ANTIJPSHNPWRJD-UHFFFAOYSA-N
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Description

5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide, also known as PHCCC, is a synthetic compound that belongs to the class of isoxazolecarboxamides. This compound has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience.

Mechanism of Action

5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide selectively activates mGluR4 by binding to its allosteric site, which is distinct from the glutamate binding site. This binding leads to the activation of G protein signaling pathways, which modulate the release of glutamate in the brain. This modulation leads to the inhibition of excitatory neurotransmission and the enhancement of inhibitory neurotransmission, resulting in the regulation of synaptic transmission, plasticity, and neuronal excitability.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in the brain. It has been shown to increase the release of GABA, an inhibitory neurotransmitter, in the striatum and the substantia nigra pars reticulata, which are involved in motor control and reward processing. It has also been shown to decrease the release of glutamate, an excitatory neurotransmitter, in the hippocampus, which is involved in learning and memory. These effects suggest that this compound may have potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

Advantages and Limitations for Lab Experiments

5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has several advantages for lab experiments. It is a highly selective and potent activator of mGluR4, which allows for the specific modulation of glutamate release in the brain. It is also stable and easy to handle, which makes it a convenient tool for studying the role of mGluR4 in various neurological disorders. However, this compound has some limitations for lab experiments. It has poor solubility in water, which limits its use in aqueous solutions. It also has a short half-life in vivo, which makes it difficult to study its long-term effects.

Future Directions

There are many future directions for the study of 5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide. One direction is to investigate its potential therapeutic applications in the treatment of neurological disorders such as Parkinson's disease, schizophrenia, and addiction. Another direction is to study its effects on other neurotransmitter systems and brain regions, which may provide insights into its mechanism of action and potential applications in other neurological disorders. Additionally, the development of more stable and water-soluble analogs of this compound may improve its utility as a tool for studying mGluR4 and glutamate release in the brain.

Scientific Research Applications

5-(3-hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide has been extensively studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively activate metabotropic glutamate receptor subtype 4 (mGluR4), which is a G protein-coupled receptor that modulates glutamate release in the brain. This receptor is involved in the regulation of synaptic transmission, plasticity, and neuronal excitability, and has been implicated in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.

properties

IUPAC Name

5-(3-hydroxyphenyl)-N-(3-imidazol-1-ylpropyl)-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N4O3/c21-13-4-1-3-12(9-13)15-10-14(19-23-15)16(22)18-5-2-7-20-8-6-17-11-20/h1,3-4,6,8-11,21H,2,5,7H2,(H,18,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ANTIJPSHNPWRJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)C2=CC(=NO2)C(=O)NCCCN3C=CN=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701148155
Record name 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

312.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

39.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24823641
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS RN

912761-13-8
Record name 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=912761-13-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Hydroxyphenyl)-N-[3-(1H-imidazol-1-yl)propyl]-3-isoxazolecarboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701148155
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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